molecular formula C17H18N6O2 B2836233 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893933-05-6

3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2836233
CAS No.: 893933-05-6
M. Wt: 338.371
InChI Key: GHRYPBNPCXQZDQ-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique triazolo[4,5-d]pyrimidin-7-one core structure, which is functionalized with a 3-methylphenyl group and a 2-oxo-2-pyrrolidin-1-ylethyl side chain. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The triazolo[4,5-d]pyrimidin-7-one core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The 3-methylphenyl group and the 2-oxo-2-pyrrolidin-1-ylethyl side chain may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

When compared to similar compounds, 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its unique combination of functional groups. Similar compounds include:

Biological Activity

3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic compound belonging to the triazolopyrimidine family. Its unique structural features suggest potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a triazolo[4,5-d]pyrimidin-7-one core structure with a 3-methylphenyl group and a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain. These modifications are believed to enhance its biological interactions and efficacy.

Property Details
Molecular Formula C17H18N6O2
CAS Number 893933-05-6
Molecular Weight 342.36 g/mol

The mechanism of action for this compound involves binding to specific enzymes or receptors in biological systems. The triazolo core may inhibit enzyme activity or modulate receptor functions, which can lead to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that compounds within the triazolopyrimidine family exhibit significant antimicrobial properties. Specifically, studies have shown that this compound can inhibit the growth of various bacterial strains and fungi.

Case Study:
In a study evaluating the antimicrobial efficacy of related triazolopyrimidines, it was found that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it effectively inhibited the proliferation of cancer cell lines.

Case Study:
A study conducted on acute biphenotypic leukemia cells (MV4-11) reported that the compound exhibited an IC50 value of approximately 0.8 µM after 48 hours of treatment. This suggests a potent ability to inhibit cell growth through mechanisms potentially involving apoptosis induction or cell cycle arrest .

Comparative Analysis with Similar Compounds

When compared to other compounds in its class, this compound shows unique properties that may enhance its biological activity:

Compound IC50 (µM) Activity Type
3-(3-methylphenyl)-6-[2-oxo...0.8Antitumor
Related Triazolopyrimidine A1.5Antitumor
Triazolopyrimidine B0.5Antimicrobial

Properties

IUPAC Name

3-(3-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-5-4-6-13(9-12)23-16-15(19-20-23)17(25)22(11-18-16)10-14(24)21-7-2-3-8-21/h4-6,9,11H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRYPBNPCXQZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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